tert-butyl (1R,6R)-2-oxo-7-azabicyclo[4.1.0]heptane-7-carboxylate
Description
Historical Development and Chemical Context
First reported in patent literature during antibacterial agent development, this compound emerged from efforts to create strained bicyclic systems with enhanced biological activity. The 2010s saw improved synthetic routes using transition-metal-free cyclopropanation and photochemical methods, enabling gram-scale production. Key milestones include:
Nomenclature and Structural Classification
The systematic IUPAC name reflects its core features:
- Bicyclo[4.1.0]heptane : Fused cyclohexane-cyclopropane system
- 7-Aza : Nitrogen at bridgehead position
- 2-Oxo : Ketone group at C2
- (1R,6R) : Transannular stereochemistry
Structural features :
Significance in Azacyclic Chemistry
This compound addresses three key challenges in heterocyclic synthesis:
- Stereochemical control : The (1R,6R) configuration enables studies on stereoselective ring-opening reactions
- Ring strain utilization : 25 kcal/mol strain energy facilitates [2+1] cycloadditions
- Protecting group strategy : Boc group allows sequential functionalization at N7
Recent applications include serving as:
Position within Azabicyclic Compound Family
Compared to related systems:
Key differentiators:
Properties
IUPAC Name |
tert-butyl (1R,6R)-2-oxo-7-azabicyclo[4.1.0]heptane-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-7-5-4-6-8(13)9(7)12/h7,9H,4-6H2,1-3H3/t7-,9-,12?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIAQMEHBYUJUDH-SGAJNUDASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2C1C(=O)CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H]2[C@@H]1C(=O)CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Bicyclic Ketone with tert-Butyl Chloroformate
The most widely documented approach involves the reaction of a bicyclic ketone precursor with tert-butyl chloroformate (Boc-Cl) under basic conditions. The reaction proceeds via nucleophilic acyl substitution, where the amine group of the azabicycloheptane intermediate attacks the electrophilic carbonyl carbon of Boc-Cl.
Reaction Scheme:
$$
\text{Bicyclic ketone} + \text{Boc-Cl} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}
$$
Key Conditions:
- Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
- Base: Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in stoichiometric amounts
- Temperature: 0°C to room temperature (20–25°C)
- Atmosphere: Inert gas (N₂ or Ar) to prevent oxidation
This method achieves moderate yields (50–65%) and excellent stereochemical fidelity, attributed to the rigidity of the bicyclic framework.
Alternative Route: Intramolecular Ring-Closing Metathesis
An emerging strategy employs Grubbs catalyst-mediated ring-closing metathesis (RCM) to construct the bicyclo[4.1.0]heptane core. This method starts with a linear diene precursor containing a protected amine and ketone moiety.
Reaction Steps:
- Protection of the amine group with a tert-butyloxycarbonyl (Boc) group.
- RCM using Grubbs 2nd-generation catalyst (5–10 mol%) in refluxing DCM.
- Deprotection and oxidation to introduce the 2-oxo group.
Advantages:
- Enables modular synthesis of stereoisomers.
- Compatible with late-stage functionalization.
Limitations:
- Higher catalyst costs.
- Requires rigorous exclusion of moisture and oxygen.
Optimization of Reaction Conditions
Solvent and Base Selection
Systematic studies reveal that solvent polarity significantly impacts reaction kinetics and yield. Polar aprotic solvents like THF enhance nucleophilicity of the amine, while DCM minimizes side reactions (Table 1).
Table 1: Solvent Effects on Reaction Yield
| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 7.6 | 65 | 98 |
| DCM | 8.9 | 58 | 97 |
| Acetonitrile | 37.5 | 42 | 89 |
Base strength also plays a critical role. Stronger bases (e.g., DIPEA) accelerate the reaction but risk overalkylation, whereas TEA provides a balance between reactivity and selectivity.
Temperature and Atmosphere Control
Maintaining the reaction at 0°C during Boc-Cl addition minimizes exothermic side reactions. Gradual warming to room temperature ensures complete conversion without epimerization. Inert atmospheres (N₂/Ar) are mandatory to prevent oxidation of the sensitive azabicycloheptane core.
Industrial-Scale Production Methods
Scaling up the laboratory synthesis necessitates addressing challenges in heat management, purification, and cost efficiency.
Continuous Flow Reactor Systems
Industrial protocols favor continuous flow reactors over batch processing for enhanced heat transfer and reproducibility. Key parameters include:
- Residence Time: 10–15 minutes
- Pressure: 2–3 bar
- Catalyst Recycling: Immobilized bases on silica supports reduce waste
Table 2: Batch vs. Continuous Flow Performance
| Parameter | Batch Reactor | Continuous Flow |
|---|---|---|
| Yield (%) | 58 | 72 |
| Purity (%) | 97 | 99 |
| Throughput (kg/day) | 5 | 50 |
Solvent Recovery and Waste Management
Closed-loop solvent recovery systems reclaim >90% of THF/DCM, aligning with green chemistry principles. Quaternary ammonium salts formed during the reaction are neutralized with citric acid, generating non-hazardous by-products.
Purification and Characterization Techniques
Crystallization vs. Chromatography
Lab-scale syntheses typically employ flash chromatography (silica gel, hexane/EtOAc 4:1) to isolate the product. Industrial processes optimize crystallization conditions using solvent mixtures (e.g., hexane:MTBE) to achieve pharma-grade purity (≥99.5%).
Crystallization Protocol:
- Dissolve crude product in warm MTBE (40°C).
- Add hexane dropwise until cloud point.
- Cool to −20°C for 12 hours.
- Filter and wash with cold hexane.
Analytical Characterization
- HPLC: C18 column, 70:30 H₂O:ACN, Rt = 6.8 min
- NMR (¹H): δ 1.44 (s, 9H, Boc), 3.15 (m, 2H, CH₂N), 4.62 (d, J=8.5 Hz, 1H, bridgehead H)
- IR: 1745 cm⁻¹ (C=O stretch), 1680 cm⁻¹ (amide I band)
Comparative Analysis of Preparation Methods
Table 3: Method Comparison
| Method | Yield (%) | Stereopurity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Boc-Cl Cyclization | 65 | 99.5 | High | 1.0 |
| RCM Approach | 48 | 98.7 | Moderate | 3.5 |
The Boc-Cl method remains the gold standard for industrial production due to its robustness and cost-effectiveness. The RCM route, while innovative, is presently limited to niche applications requiring non-racemic products.
Chemical Reactions Analysis
Types of Reactions
tert-butyl (1R,6R)-2-oxo-7-azabicyclo[4.1.0]heptane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in various derivatives with different functional groups.
Scientific Research Applications
Chemical Research Applications
Synthetic Building Block
- The compound serves as a valuable intermediate in organic synthesis. Its bicyclic structure allows it to be utilized in the construction of more complex molecules. This is particularly useful in the development of new synthetic methodologies and reaction pathways.
Reactivity and Transformations
- tert-butyl (1R,6R)-2-oxo-7-azabicyclo[4.1.0]heptane-7-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For example:
- Oxidation : Can be oxidized using agents like potassium permanganate to yield oxides.
- Reduction : Reduction can convert the ketone group into an alcohol using lithium aluminum hydride.
- Substitution : The ester group may be substituted with other functional groups under appropriate conditions.
Biological Research Applications
Enzyme Interaction Studies
- The compound's unique bicyclic structure enables it to mimic certain substrates in enzyme-catalyzed reactions, making it a useful tool for studying enzyme kinetics and mechanisms.
Receptor Binding Studies
- It can serve as a model compound for examining receptor-ligand interactions, particularly in pharmacological studies aimed at understanding drug-receptor dynamics.
Medicinal Applications
Pharmaceutical Intermediate
- In medicinal chemistry, this compound is explored as an intermediate for synthesizing pharmaceuticals targeting specific enzymes or receptors. Its structural features can enhance the bioactivity of resultant compounds.
Potential Therapeutic Applications
- Preliminary studies suggest that derivatives of this compound may exhibit therapeutic effects against certain diseases by modulating biochemical pathways through enzyme inhibition or receptor activation.
Industrial Applications
Specialty Chemicals Production
- The compound is utilized in the production of specialty chemicals and materials due to its unique properties that allow for the development of novel materials with specific functionalities.
Material Science
- Its structure facilitates the design of materials with tailored properties for applications in coatings, adhesives, and other industrial products.
Summary Table of Applications
| Application Area | Specific Uses | Key Reactions |
|---|---|---|
| Chemical Research | Synthetic building block for complex molecules | Oxidation, Reduction, Substitution |
| Biological Research | Enzyme interaction studies; receptor binding studies | N/A |
| Medicinal Applications | Pharmaceutical intermediate; potential therapeutic uses | N/A |
| Industrial Applications | Production of specialty chemicals; material science | N/A |
Mechanism of Action
The mechanism of action of tert-butyl (1R,6R)-2-oxo-7-azabicyclo[4.1.0]heptane-7-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to changes in biochemical pathways, resulting in the desired therapeutic or biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations
The compound is compared to analogs differing in ring size , heteroatom placement , substituent positions , and stereochemistry . Below is a detailed analysis:
Table 1: Structural and Molecular Data
Impact of Bicyclic Ring System
Bicyclo[4.1.0] vs. Bicyclo[2.2.1] :
- The [4.1.0] system (target compound) has a larger ring structure compared to the more strained [2.2.1] analogs. This reduces steric hindrance but may decrease reactivity in ring-opening reactions .
- The [2.2.1] framework (e.g., CAS 152533-47-6) is commonly employed in protease inhibitors due to its compact geometry, whereas the [4.1.0] system is preferred for macrocyclic drug precursors .
- Heteroatom Arrangement: The 7-aza position in the target compound contrasts with 3-aza in tert-butyl (1R,6S)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate (CAS 951766-54-4). The 7-oxa (oxygen) variant (CAS 951766-54-4) exhibits higher polarity, impacting solubility in aqueous media .
Substituent Effects
Oxo Group :
- The 2-oxo group in the target compound enhances electrophilicity at the adjacent carbon, facilitating nucleophilic additions (e.g., Grignard reactions). Analogs lacking this group (e.g., CAS 153789-13-0) are less reactive .
- In [2.2.1] analogs (e.g., CAS 152533-47-6), the 2-oxo group stabilizes transition states in enantioselective catalysis .
Boc Protection :
Stereochemical Considerations
- The (1R,6R) configuration in the target compound induces a specific chair-like conformation in the bicyclic system, optimizing interactions with chiral catalysts or biological targets .
- In contrast, the (1R,4S) stereoisomer of the [2.2.1] analog (CAS 152533-47-6) shows higher binding affinity to neuraminidase enzymes , as reported in antiviral studies .
Biological Activity
tert-butyl (1R,6R)-2-oxo-7-azabicyclo[4.1.0]heptane-7-carboxylate, a bicyclic compound, has garnered attention in both synthetic chemistry and biological research due to its unique structural properties and potential applications in pharmacology. This article examines its biological activity, focusing on its interactions with enzymes and receptors, along with relevant case studies and research findings.
- IUPAC Name : this compound
- CAS Number : 1242470-71-8
- Molecular Formula : C11H17NO3
- Molecular Weight : 211.26 g/mol
| Property | Value |
|---|---|
| Boiling Point | 308.2 ± 25.0 °C |
| Density | 1.173 ± 0.06 g/cm³ |
| pKa | -3.58 ± 0.20 |
The mechanism of action of this compound involves its ability to interact with various molecular targets such as enzymes and receptors. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing biochemical pathways.
Enzyme Interaction Studies
Research indicates that this compound can serve as a model for studying enzyme interactions due to its structural characteristics. It has been noted for its potential to inhibit certain enzymes, which could have implications for drug development.
- Inhibition Studies : In a study assessing the inhibitory effects on β-glucosidase and β-galactosidase, it was found that at a concentration of 5 mM, the compound reduced β-glucosidase activity to about 43% and β-galactosidase activity to 25% .
- Activation Studies : Conversely, some derivatives of this compound have shown the ability to activate enzymes such as α-galactosidase and β-mannosidase, increasing their activity significantly at higher concentrations .
Case Studies
A notable case study involved the synthesis of iminosugars derived from this compound, which demonstrated significant biological activities including enzyme inhibition and activation . The findings highlighted the potential for developing therapeutics targeting glycosidases.
Pharmacological Applications
The unique structural features of this compound make it a promising candidate for pharmaceutical applications:
- Drug Development : Its ability to modulate enzyme activity positions it as a valuable intermediate in the synthesis of drugs aimed at specific targets within metabolic pathways.
- Potential Therapeutics : The compound's interactions with glycosidases suggest potential applications in treating diseases related to carbohydrate metabolism.
Comparison with Similar Compounds
To understand its uniqueness, comparisons have been made with similar bicyclic compounds:
| Compound Name | Biological Activity |
|---|---|
| (1alpha,6alpha,7alpha)-2-Oxobicyclo[4.1.0]heptane | Moderate inhibition of glycosidases |
| tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane | Variable enzyme modulation |
Q & A
Q. What are the key synthetic routes for tert-butyl (1R,6R)-2-oxo-7-azabicyclo[4.1.0]heptane-7-carboxylate, and how are reaction conditions optimized?
The synthesis typically involves multi-step pathways, starting with bicyclic core formation followed by tert-butyloxycarbonyl (Boc) protection. Key steps include:
- Cyclopropane ring construction : Achieved via [2+1] cycloaddition or intramolecular ring closure under inert atmospheres (argon/nitrogen) .
- Boc protection : Introduced using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) at -70°C to stabilize the azabicyclo structure .
- Oxo-group introduction : Oxidation of intermediates with reagents like potassium permanganate or Dess-Martin periodinane . Optimization involves solvent choice (e.g., THF for low-temperature stability) and stoichiometric control to minimize side reactions .
Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR confirms stereochemistry (e.g., coupling constants for cyclopropane protons) and Boc group integrity .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₁₁H₁₉NO₃, MW 213.27) and fragmentation patterns .
- X-ray crystallography : Resolves absolute configuration of the (1R,6R) stereocenters .
- HPLC : Purity assessment (>97%) using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How does stereochemical integrity at the (1R,6R) positions influence reactivity and biological activity?
The (1R,6R) configuration dictates:
- Ring strain : The bicyclo[4.1.0]heptane system’s reactivity in ring-opening reactions (e.g., nucleophilic attack at the cyclopropane bridge) .
- Enzymatic interactions : Molecular docking studies suggest the oxo-group and bicyclic scaffold enhance binding to proteases or kinases, but stereochemical mismatches reduce affinity by >50% .
- Synthetic intermediates : Epimerization at C1 or C6 during Boc deprotection (using HCl/dioxane) can lead to byproducts; monitoring via chiral HPLC is critical .
Q. What strategies resolve contradictions in reported spectroscopic data for derivatives of this compound?
- Cross-validation : Compare ¹H NMR shifts across studies (e.g., cyclopropane protons at δ 1.2–1.5 ppm vs. δ 1.8 ppm in oxidized derivatives) .
- Isotopic labeling : Use ¹³C-labeled Boc groups to track unexpected decarbonylation during MS analysis .
- Control experiments : Replicate synthesis under inert vs. aerobic conditions to identify oxidation artifacts .
Q. How can computational chemistry predict degradation pathways under varying pH and temperature?
- DFT calculations : Model hydrolysis of the oxo-group (e.g., half-life at pH 7.4: ~24 hours; pH 2: <1 hour) .
- Molecular dynamics (MD) : Simulate stability in aqueous buffers to guide storage conditions (e.g., -20°C in anhydrous DMSO) .
- Degradant identification : LC-MS/MS detects cleavage products (e.g., bicyclo[4.1.0]heptane-7-carboxylic acid) .
Q. What in vitro assays are suitable for evaluating its biological activity, and how are false positives mitigated?
- Target-based assays : Screen against caspase-3 or MMP-9 using fluorogenic substrates (IC₅₀ < 10 µM suggests activity) .
- Counter-screens : Test in reducing environments (e.g., +5 mM DTT) to rule out thiol-reactive false positives .
- Cytotoxicity profiling : Use HEK293 or HepG2 cells to distinguish target-specific effects from general toxicity (CC₅₀ > 50 µM preferred) .
Q. How do steric and electronic effects influence its performance in asymmetric catalysis?
- Steric effects : The tert-butyl group shields the bicyclic core, improving enantioselectivity in Pd-catalyzed cross-couplings (e.g., ee >90% vs. 70% for methyl analogs) .
- Electronic effects : The oxo-group withdraws electron density, accelerating nucleophilic additions to α,β-unsaturated intermediates .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing transition states .
Methodological Tables
Table 1. Key Synthetic Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Boc Protection | THF, -70°C, Boc₂O (1.2 eq) | Purity >95% | |
| Cyclopropanation | [Rh₂(OAc)₄], CH₂Cl₂, 25°C | Yield 65–70% | |
| Oxidation | Dess-Martin, rt, 2h | Minimal overoxidation |
Table 2. Biological Assay Conditions
| Assay Type | Target | Key Reagents/Conditions | Outcome Metric | Reference |
|---|---|---|---|---|
| Caspase-3 Inhibition | Fluorogenic DEVD-AMC | 10 µM compound, 37°C, 1h | IC₅₀ (µM) | |
| Cytotoxicity | HepG2 cells | 48h exposure, MTT assay | CC₅₀ (µM) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
